molecular formula C25H29N3O2S B1279809 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 913612-07-4

7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B1279809
CAS No.: 913612-07-4
M. Wt: 435.6 g/mol
InChI Key: LAWOHKNPRBDADQ-UHFFFAOYSA-N
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Description

7-[4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one is a key chemical intermediate identified in the synthesis of Brexpiprazole, a novel atypical antipsychotic approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder . Its research value lies primarily in its role as a precursor and an impurity in the development and quality control of the final active pharmaceutical ingredient (API) . Scientists utilize this compound in analytical studies to monitor reaction pathways, optimize synthetic processes, and ensure the purity and stability of pharmaceutical products . The compound's structure, featuring a benzo[b]thiophene and a dihydroquinolinone moiety linked through a piperazine-butoxy chain, is integral to the serotonin-dopamine activity modulator (SDAM) profile of Brexpiprazole, which acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at the serotonin 5-HT2A receptor . Research involving this intermediate is therefore critical for advancing the understanding and manufacturing of complex neuropsychiatric therapeutics, providing valuable insights into structure-activity relationships and impurity profiling during drug development.

Properties

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-6,8,10,17-18H,1-2,7,9,11-16H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWOHKNPRBDADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Methodologies

Alkylation-Oxidation-Coupling Sequence (CN104844585A)

This three-step process emphasizes high yield and purity:

  • Alkylation :
    • Reactants : 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone and 1-bromo-4-chlorobutane.
    • Conditions : DMF/water (35–45°C, 2–3h).
    • Intermediate : 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone.
    • Yield : >95% purity.
  • Oxidation :

    • Reagent : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
    • Conditions : Tetrahydrofuran (THF), 2–5h.
    • Intermediate : 7-(4-Chlorobutoxy)quinolin-2(1H)-one.
  • Coupling :

    • Reactant : 1-(Benzo[b]thiophen-4-yl)piperazine.
    • Conditions : K₂CO₃, NaI, DMF/water (70–90°C, 3–6h).
    • Final Product : Brexpiprazole.
    • Overall Yield : >80%.
Key Data:
Step Reagents Solvent Temp. (°C) Yield (%) Purity (%)
1 1-Bromo-4-chlorobutane DMF/H₂O 35–45 95 >99.5
2 DDQ THF RT 90 98.5
3 Piperazine derivative DMF/H₂O 70–90 85 99.8

Piperazine Ring Synthesis Avoidance of Heavy Metals (CN105461703A)

This method avoids palladium catalysts, enhancing cost-efficiency:

  • Piperazine Synthesis :
    • Reactants : 4-Aminobenzo[b]thiophene and bis(2-chloroethyl)amine hydrochloride.
    • Conditions : Xylene, p-toluenesulfonamide (120–150°C, 16h).
    • Intermediate : 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride.
    • Yield : 85%.
  • Coupling :
    • Reactant : 7-(4-Chlorobutoxy)-1H-quinolin-2-one.
    • Conditions : Na₂CO₃, methanol/water (70°C, 16h).
    • Final Product : Brexpiprazole.
    • Yield : 95.5%.
Advantages:
  • Eliminates Pd-catalyzed cross-coupling, reducing metal residues.
  • Uses inexpensive reagents (e.g., xylene, Na₂CO₃).

Solid Dispersion Purification (CN112168794A)

Post-synthesis purification ensures tablet-grade purity:

  • Hot-Melt Extrusion :
    • Carriers : Potassium citrate and sorbitol (1:0.5–2 and 1:1–5 ratios).
    • Conditions : Melt at <90°C, extrude, and granulate.
  • Tableting :
    • Excipients : Calcium hydrogen phosphate, mannitol, aerosil.
    • Dissolution Rate : >95% in 5min (pH 4.5 buffer).

Impurity-Controlled Synthesis (US20190359606A1)

This patent addresses dimer impurity (<0.1%):

  • Low-Temperature Coupling :
    • Conditions : <45°C during piperazine-quinolinone coupling.
  • Solvent Selection :
    • Preferred : DMF/water or dioxane.
  • Accelerators :
    • Additives : NaI/KI (0.5–1.0 equiv).
Critical Parameters:
Parameter Optimal Range Impurity Reduction
Temperature <45°C Dimer <0.05%
Solvent Polarity High (DMF) Byproducts <0.1%

Comparative Analysis of Methods

Yield and Purity

Method Overall Yield (%) Purity (%) Key Advantage
Alkylation-Oxidation 80 99.8 High scalability
Metal-Free Synthesis 85 98.0 Cost-effective
Solid Dispersion N/A 99.5 Enhanced dissolution
Impurity-Controlled 78 99.9 Minimized dimer formation

Industrial Feasibility

  • CN104844585A : Preferred for large-scale production due to short reaction times and high yields.
  • CN105461703A : Suitable for facilities avoiding heavy-metal catalysts.
  • US20190359606A1 : Critical for API batches requiring ultra-low impurity levels.

Advanced Techniques and Innovations

Oxidation Alternatives

  • DDQ vs. TEMPO : DDQ offers superior selectivity for quinolinone formation (96% yield) compared to TEMPO (82%).
  • Photocatalysis : Emerging methods use visible light for oxidation, reducing reagent waste.

Continuous Flow Synthesis

  • Microreactors : Enable 7-(4-chlorobutoxy) intermediate synthesis in <1h (vs. 16h batch).

Chemical Reactions Analysis

Types of Reactions

7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds .

Scientific Research Applications

7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one has a wide range of scientific research applications:

Mechanism of Action

The compound acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors and alpha-1 adrenergic receptors. This unique mechanism helps in balancing neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one is unique due to its balanced activity on both dopamine and serotonin receptors, providing a broader therapeutic spectrum with potentially fewer side effects compared to other antipsychotics .

Q & A

Q. Optimization Tips :

  • Catalyst Selection : Adjust reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
  • Purity Control : Monitor reaction progress via TLC or HPLC to minimize side products like over-oxidized species .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxidative DehydrogenationDDQ, toluene, reflux75–85
Piperazine CouplingK₂CO₃, DMF, 80°C, 12h60–70

Basic: Which analytical techniques are effective for characterizing intermediates and impurities?

Methodological Answer:
Critical techniques include:

HPLC-MS : For identifying trace impurities (e.g., aripiprazole N-oxide, MM0961.03) and quantifying batch-to-batch variability .

NMR Spectroscopy : To confirm regioselectivity of the piperazine coupling and detect stereochemical anomalies.

X-ray Crystallography : Using SHELXL for resolving structural ambiguities (e.g., piperazine conformation) .

Q. Table 2: Common Impurities and Detection Methods

Impurity (CAS)HPLC Retention Time (min)MS m/zReference
7-(4-Chlorobutoxy) derivative (120004-79-7)12.3349.1 [M+H]⁺
Aripiprazole N-oxide (573691-09-5)14.7471.2 [M+H]⁺

Advanced: How do structural modifications at the piperazine moiety influence dopamine receptor binding?

Methodological Answer:
Pharmacological activity is sensitive to substituents on the piperazine ring. Key findings:

  • Antagonistic Activity : Electron-withdrawing groups (e.g., 2,3-dichlorophenyl in aripiprazole) enhance postsynaptic D₂ receptor antagonism (ED₅₀: 0.6 µmol/kg in apomorphine-induced stereotypy models) .
  • Autoreceptor Agonism : Bulky substituents (e.g., benzo[b]thiophen-4-yl) improve dopamine autoreceptor activation (ED₅₀: 5.1 µmol/kg in GBL-induced DOPA synthesis assays) .

Q. Experimental Design :

  • Use in vivo models (e.g., mice) to measure dose-dependent inhibition of stereotypic behavior.
  • Compare IC₅₀ values across analogs to establish structure-activity relationships (SAR).

Advanced: What crystallographic strategies resolve structural ambiguities in this compound?

Methodological Answer:
SHELXL-based refinement is critical for resolving:

Torsional Flexibility : Piperazine and butoxy chains often exhibit conformational disorder. Strategies include:

  • High-resolution data collection (≤1.0 Å) to model split positions .
  • TWIN commands for handling twinned crystals .

Hydrogen Bonding Networks : Use difference Fourier maps to locate solvent molecules (e.g., water or DMSO) in the lattice .

Case Study :
Aripiprazole derivatives show improved refinement with SHELXPRO for macromolecular interfaces, reducing R-factor discrepancies (<5%) .

Advanced: How can researchers address pharmacological data discrepancies from synthetic variability?

Methodological Answer:
Discrepancies often arise from:

Impurity Profiles : Trace N-oxides (e.g., MM0961.03) may alter receptor binding. Mitigate via:

  • Rigorous HPLC purification (≥99.5% purity) .
  • Batch-wise activity screening to correlate impurities with potency loss.

Stereochemical Variance : Ensure enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) .

Q. Data Reconciliation Workflow :

Characterize impurities (LC-MS/NMR).

Re-test pharmacological activity with purified batches.

Use multivariate analysis to isolate confounding variables (e.g., solvent residues) .

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